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Compound of Interest

Compound Name: 2,5,6-Trifluoronicotinic acid

Cat. No.: B1395229 Get Quote

An In-Depth Technical Guide to 2,5,6-Trifluoronicotinic Acid: Properties and Applications in

Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 2,5,6-Trifluoronicotinic acid, a

key fluorinated building block for researchers, scientists, and professionals in drug

development. We will delve into its core physicochemical properties, with a primary focus on its

molecular weight and the implications for synthetic chemistry. The guide will explore its

significance as a versatile scaffold in medicinal chemistry, driven by the unique electronic

properties imparted by its fluorine substituents. Furthermore, we will present an illustrative

synthetic protocol for its application in amide bond formation, a cornerstone reaction in the

development of novel therapeutics, and discuss the rationale behind the experimental design.

Core Molecular and Physicochemical Properties
2,5,6-Trifluoronicotinic acid (CAS Number: 773109-19-6) is a pyridinecarboxylic acid

derivative distinguished by the presence of three fluorine atoms on the pyridine ring. This

substitution pattern significantly influences the molecule's reactivity, acidity, and metabolic

stability, making it a valuable intermediate in the synthesis of complex chemical entities.[1] The

strategic placement of fluorine can enhance pharmacological activity, improve bioavailability, or

reduce the toxicity of a final drug compound.[1][2]

The precise molecular weight is fundamental for all stoichiometric calculations in synthetic

protocols, ensuring accurate molar ratios of reactants and reagents for optimal reaction yield

and purity.
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Table 1: Physicochemical Properties of 2,5,6-Trifluoronicotinic Acid

Property Value Source

Molecular Formula C₆H₂F₃NO₂ [3]

Molecular Weight 177.08 g/mol [3]

CAS Number 773109-19-6 [3]

Topological Polar Surface Area

(TPSA)
50.19 Å² [3]

LogP 1.1971 [3]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 2 [3]

Rotatable Bonds 1 [3]

The Role of Fluorine in Nicotinic Acid Scaffolds
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal

chemistry to modulate a compound's properties.[2][4] In the context of nicotinic acid

derivatives, the trifluoro-substitution pattern seen in 2,5,6-Trifluoronicotinic acid offers several

distinct advantages:

Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism, increasing the

half-life of a drug. The C-F bond is significantly stronger than a C-H bond, making it resistant

to enzymatic cleavage.

Altered Acidity (pKa): The strongly electron-withdrawing nature of fluorine atoms increases

the acidity of the carboxylic acid group. This can influence the compound's solubility, cell

permeability, and binding interactions with biological targets.[4]

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen

bonding interactions with protein targets, potentially increasing the potency of a drug

candidate.
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These unique characteristics make fluorinated pyridines, such as 2,5,6-Trifluoronicotinic
acid, highly sought-after intermediates for synthesizing novel agrochemicals and

pharmaceuticals.[5][6]

Synthetic Utility and Applications
2,5,6-Trifluoronicotinic acid is primarily utilized as a versatile building block in multi-step

organic synthesis. Its carboxylic acid handle provides a reactive site for a wide range of

chemical transformations, most notably amide bond formation, which is fundamental to the

construction of peptides, peptidomimetics, and a vast array of small molecule drugs.

The synthesis of complex pharmaceuticals often relies on the availability of such high-purity,

functionalized intermediates.[1] For instance, the synthesis of the FDA-approved drug

sotorasib, used for treating non-small cell lung cancer, begins with a related compound, 2,6-

dichloro-5-fluoro-nicotinic acid, highlighting the critical role of these scaffolds in modern drug

development.[4]

Below is a logical workflow for a common synthetic application of this compound.
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Start: 2,5,6-Trifluoronicotinic Acid
+ Primary/Secondary Amine (R-NH2)

Step 1: Carboxylic Acid Activation

 Dissolve in aprotic solvent (e.g., DMF)

Intermediate: Activated Ester

 Formation of highly reactive intermediate

Reagents:
- Coupling Agent (e.g., HATU, HOBt/EDC)

- Organic Base (e.g., DIPEA)

Step 2: Nucleophilic Acyl Substitution
(Amide Bond Formation)

Step 3: Aqueous Workup & Extraction

 Quench reaction, remove water-soluble byproducts

 Amine attacks activated carbonyl

Step 4: Purification
(e.g., Column Chromatography)

 Isolate pure product from unreacted starting materials

Final Product:
Trifluoronicotinamide Derivative

Click to download full resolution via product page

Caption: Workflow for Amide Coupling using 2,5,6-Trifluoronicotinic Acid.

Experimental Protocol: Amide Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1395229?utm_src=pdf-body-img
https://www.benchchem.com/product/b1395229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This section provides a detailed, step-by-step methodology for a representative amide coupling

reaction. The causality behind each step is explained to ensure scientific integrity and

reproducibility.

Objective: To synthesize an N-aryl amide derivative from 2,5,6-Trifluoronicotinic acid and a

representative amine (e.g., aniline).

Materials:

2,5,6-Trifluoronicotinic acid (1.0 eq)

Aniline (1.1 eq)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.2 eq)

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

Anhydrous Dimethylformamide (DMF)

Ethyl Acetate

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Brine (Saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

Reaction Setup:

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

add 2,5,6-Trifluoronicotinic acid (1.0 eq).

Dissolve the acid in anhydrous DMF.
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Rationale: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis

of the highly reactive activated ester intermediate that will be formed. DMF is an excellent

polar aprotic solvent for this type of reaction.

Activation of Carboxylic Acid:

Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq)

while stirring at 0 °C (ice bath).

Stir the mixture at 0 °C for 20-30 minutes.

Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to

form a highly reactive activated ester. This intermediate is much more susceptible to

nucleophilic attack by the amine than the original carboxylic acid. DIPEA is a non-

nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the acidic

byproducts formed during the reaction.

Amide Bond Formation:

Add the aniline (1.1 eq) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring

progress by TLC or LC-MS.

Rationale: The amine acts as a nucleophile, attacking the activated carbonyl carbon to

form the stable amide bond. A slight excess of the amine can help drive the reaction to

completion.

Workup and Extraction:

Once the reaction is complete, dilute the mixture with ethyl acetate.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove

unreacted acid and acidic byproducts) and brine.

Rationale: The aqueous workup is a purification step to remove the water-soluble DMF

solvent and reagents (like excess DIPEA and HATU byproducts).
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Drying and Concentration:

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Rationale: Removing all traces of water is essential before final purification to ensure a

pure, dry product.

Purification and Characterization:

Purify the crude residue by flash column chromatography on silica gel.

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to

confirm its structure and purity.

Rationale: This final step ensures the isolation of the desired amide product from any

unreacted starting materials or non-polar side products. Spectroscopic analysis provides

definitive proof of the molecular structure.

Conclusion
2,5,6-Trifluoronicotinic acid is a high-value chemical intermediate whose utility in drug

discovery and development cannot be overstated. Its precise molecular weight of 177.08 g/mol

is the starting point for its synthetic application, while its trifluorinated structure provides a

powerful tool for medicinal chemists to fine-tune the properties of next-generation therapeutics.

The robust and predictable reactivity of its carboxylic acid group, particularly in amide bond

formation, secures its place as a critical building block for creating novel compounds with

enhanced pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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